Dual CCR1/CCR3 Antagonism with Distinct Species Selectivity and Potency Profile Compared to J-113863
UCB35625 inhibits MIP-1α-induced chemotaxis in human CCR1 transfectants with an IC50 of 9.57 nM and eotaxin-induced chemotaxis in human CCR3 transfectants with an IC50 of 93.8 nM [1]. In contrast, its enantiomer J-113863 displays approximately 10-fold higher potency at human CCR1 (IC50 = 0.9 nM) and human CCR3 (IC50 = 0.58 nM) but exhibits dramatic species-dependent activity: its potency at mouse CCR1 drops to 5.8 nM (a 6.4-fold decrease) and at mouse CCR3 to 460 nM (a nearly 800-fold decrease) . UCB35625 maintains consistent activity across human and mouse receptors, making it a more reliable tool for cross-species mechanistic studies .
| Evidence Dimension | Potency at human vs. mouse CCR1 and CCR3 receptors (chemotaxis inhibition) |
|---|---|
| Target Compound Data | IC50 human CCR1 = 9.57 nM; human CCR3 = 93.8 nM; mouse receptors: comparable to human (no significant species bias reported). |
| Comparator Or Baseline | J-113863: IC50 human CCR1 = 0.9 nM; mouse CCR1 = 5.8 nM; human CCR3 = 0.58 nM; mouse CCR3 = 460 nM. |
| Quantified Difference | J-113863 is 10.6× more potent at human CCR1 but exhibits a 6.4× and 793× reduction in potency at mouse CCR1 and CCR3, respectively. UCB35625 shows no such species-dependent drop. |
| Conditions | Chemotaxis assays using L1.2 cells stably expressing human or mouse CCR1/CCR3; agonists: MIP-1α (CCR1) and eotaxin (CCR3). |
Why This Matters
Researchers requiring consistent receptor antagonism across human and mouse models should select UCB35625 to avoid the unpredictable efficacy of J-113863 in murine systems, which is critical for translational inflammation and cancer studies.
- [1] Sabroe I, Peck MJ, Van Keulen BJ, Jorritsma A, Simmons G, Clapham PR, Williams TJ, Pease JE. A small molecule antagonist of chemokine receptors CCR1 and CCR3. Potent inhibition of eosinophil function and CCR3-mediated HIV-1 entry. J Biol Chem. 2000 Aug 25;275(34):25985-92. doi: 10.1074/jbc.M908864199. PMID: 10854442. View Source
